Substitution Pattern and Physicochemical Properties
The substitution pattern of the aniline group on the oxazole-phenyl scaffold directly impacts key physicochemical properties. The para-substituted 4-(1,3-oxazol-5-yl)aniline exhibits a significantly higher experimental melting point compared to its meta-substituted analog, 3-(1,3-oxazol-5-yl)aniline. This difference reflects altered crystal packing forces and intermolecular interactions, which can influence solubility, formulation, and even purification protocols . Furthermore, in silico predictions indicate a moderate LogP of 1.3, suggesting favorable drug-like lipophilicity for CNS penetration .
| Evidence Dimension | Melting Point (mp) |
|---|---|
| Target Compound Data | 150-152 °C |
| Comparator Or Baseline | 3-(1,3-oxazol-5-yl)aniline: 93-95 °C |
| Quantified Difference | ΔT ≈ 57 °C higher melting point for para-isomer |
| Conditions | Experimental measurement; specific conditions not detailed in source abstracts |
Why This Matters
The substantial 57°C difference in melting point serves as a definitive identifier for quality control and confirms that the two regioisomers are distinct solid forms with different handling and formulation requirements.
